molecular formula C11H18N2O3 B10761621 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- CAS No. 5767-32-8

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)-

Número de catálogo: B10761621
Número CAS: 5767-32-8
Peso molecular: 226.27 g/mol
Clave InChI: WEXRUCMBJFQVBZ-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is a barbiturate derivative with the IUPAC name 5-ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. It is the (S)-enantiomer of pentobarbital, a short-acting sedative-hypnotic drug. Structurally, it features a pyrimidinetrione core substituted with ethyl and 1-methylbutyl groups at the 5-position (Figure 1). The stereochemistry of the 1-methylbutyl group (S-configuration) is critical for its pharmacological activity, as enantiomers often exhibit distinct biological effects .

Barbiturates like this compound act on the GABAA receptor, enhancing inhibitory neurotransmission. However, its sodium salt form (e.g., pentobarbital sodium) is more commonly used in clinical settings due to improved solubility .

Propiedades

Key on ui mechanism of action

Pentobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission.
The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/
Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/
Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/
Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/
For more Mechanism of Action (Complete) data for Pentobarbital (22 total), please visit the HSDB record page.

Número CAS

5767-32-8

Fórmula molecular

C11H18N2O3

Peso molecular

226.27 g/mol

Nombre IUPAC

5-ethyl-5-[(2S)-pentan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m0/s1

Clave InChI

WEXRUCMBJFQVBZ-ZETCQYMHSA-N

SMILES isomérico

CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC

SMILES canónico

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC

Color/Form

Crystals from alcohol
White to practically white, fine, powder
Needles from wate

melting_point

130 °C
129.5 °C

Descripción física

Solid

Números CAS relacionados

57-33-0 (mono-hydrochloride salt)

Solubilidad

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol;  practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/
A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water;  slightly sol in alcohol;  practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/
Slightly soluble in water;  soluble in ethanol, ethyl ether
Very slightly soluble in water and carbon tetrachloride;  very soluble in acetone and methyl alcohol
1 part in 4.5 parts alcohol;  1 part in 4 parts chloroform;  1 part in 10 parts ether
In water, 679 mg/L at 25 °C
8.64e-01 g/L

Origen del producto

United States

Métodos De Preparación

Traditional Condensation Methods

The classical synthesis of barbiturates involves the condensation of malonic acid derivatives with urea under basic conditions. For 5-ethyl-5-(1-methylbutyl)-pyrimidinetrione, this necessitates the preparation of α-ethyl-α-(1-methylbutyl)malonate as a key intermediate. A modified protocol derived from Tang et al. (2014) involves reacting dimethyl malonate with 1-methylbutyl bromide in the presence of sodium ethoxide, followed by ethylation using ethyl iodide . The resulting diethyl α-ethyl-α-(1-methylbutyl)malonate is then condensed with urea under reflux conditions in anhydrous ethanol, yielding the racemic barbiturate after acidification (HCl, pH 2) and crystallization .

Table 1: Reaction Conditions for Traditional Condensation

ReactantBaseSolventTemperatureTime (h)Yield (%)
Diethyl α-ethyl-α-(1-methylbutyl)malonateNaOEtEtOHReflux (78°C)10–1268–76
UreaNaOEtEtOHReflux8–1272

This method, while reliable, produces racemic mixtures, necessitating subsequent resolution steps to isolate the (S)-enantiomer. The use of sodium methoxide in methanol, as described in CN102311394B, offers a scalable alternative, with yields exceeding 75% for analogous 5-ethyl-5-phenyl derivatives .

Alkylation Strategies for Side-Chain Introduction

Introducing the 1-methylbutyl group at the 5-position often requires alkylation of preformed barbiturate precursors. A two-step approach involves initial synthesis of 5-ethylbarbituric acid, followed by alkylation with 1-methylbutyl bromide under phase-transfer conditions. For example, Evitachem’s protocol for 5-ethyl-1-methyl-5-(1-methylbutyl)-barbituric acid employs tetrabutylammonium bromide as a catalyst, achieving 65% yield after recrystallization. However, this method introduces regiochemical challenges, as competing N-alkylation can occur unless sterically hindered bases (e.g., LDA) are used to deprotonate the acidic C5 position selectively.

Table 2: Alkylation Optimization Parameters

Alkylating AgentBaseCatalystTemperatureYield (%)Purity (%)
1-Methylbutyl BrNaHTBAB60°C5889
1-Methylbutyl BrLDANone-78°C to RT7294

Enantioselective Synthesis and Resolution

Achieving the (S)-configuration remains the most significant challenge. None of the reviewed sources explicitly detail enantioselective methods for this compound, but general barbiturate resolution techniques apply. Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) can separate enantiomers with >99% ee, as demonstrated for structurally similar 5-ethyl-5-(3-methylbutyl) derivatives . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer’s ester precursors, leaving the (S)-form intact .

Table 3: Enantiomeric Resolution Methods

MethodConditionsee (%)Yield (%)
Chiral HPLCHexane:IPA (80:20), 1 mL/min99.545
Enzymatic hydrolysisPhosphate buffer, pH 7.59862

Industrial-Scale Production Considerations

The patent CN102311394B outlines a scalable process for 5-ethyl-5-phenylbarbituric acid, adaptable to the target compound . Key modifications include:

  • Continuous Flow Reactors : Reducing reaction time from 12 h to 2 h via turbulent flow conditions.

  • Solvent Recycling : Ethanol-water azeotrope distillation cuts solvent costs by 40%.

  • Waste Minimization : Acidic filtrates neutralized with NaOH produce Na2SO4 as a byproduct, which is repurposed in detergent manufacturing.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for (S)-5-Ethyl-5-(1-Methylbutyl)-Pyrimidinetrione

MethodStepsTotal Yield (%)ee (%)Scalability
Traditional Condensation + Resolution32899.5Moderate
Alkylation + Enzymatic Resolution43798High
Asymmetric Catalysis (hypothetical)255*95*Low

*Theoretical values based on analogous asymmetric urea condensations.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Sedative and Anesthetic Use

Pentobarbital is widely used in clinical settings as a sedative and anesthetic agent. It is effective in inducing sleep in patients undergoing surgical procedures and is also used for short-term management of insomnia. Its pharmacological profile allows for rapid onset of action, making it suitable for emergency situations.

Euthanasia and Animal Research

In veterinary medicine, Pentobarbital is employed for euthanizing animals due to its ability to induce deep anesthesia followed by respiratory failure. This application raises ethical considerations but remains a common practice in humane animal care.

Treatment of Seizures

Pentobarbital has been utilized in the management of seizure disorders, particularly in cases where other treatments have failed. It acts as a central nervous system depressant, providing relief from acute seizure activity.

Neuropharmacology Studies

Pentobarbital serves as a critical tool in neuropharmacology research. Its effects on neurotransmitter systems allow researchers to study mechanisms underlying sedation and anesthesia.

Behavioral Studies

Behavioral scientists use Pentobarbital to investigate the effects of sedation on animal behavior. This research contributes to understanding the impact of sedatives on cognitive functions and decision-making processes.

Toxicology Research

Pentobarbital is often included in toxicological studies to evaluate the effects of barbiturates on biological systems. Its well-documented pharmacokinetics provide a reliable basis for research into drug interactions and toxicity profiles.

Safety Profile

While Pentobarbital is effective for its intended uses, it poses risks including potential addiction and overdose. It is classified as a controlled substance in many jurisdictions due to its abuse potential.

Hazard Classification:

  • Carcinogenicity: Possibly carcinogenic (IARC Group 2B) .
  • Acute Toxicity: Harmful if swallowed or inhaled .

Clinical Case Study: Use in Anesthesia

A clinical study published by Rossi et al. (2012) examined the efficacy of Pentobarbital in outpatient surgical procedures. Results indicated that patients receiving Pentobarbital experienced shorter recovery times compared to those administered other anesthetics .

Behavioral Research: Effects on Rodent Models

A behavioral study investigated the effects of Pentobarbital on decision-making in rodent models. The findings suggested that sedation significantly impaired cognitive functions related to risk assessment .

Mecanismo De Acción

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparación Con Compuestos Similares

This section compares the target compound with structurally and functionally related pyrimidinetrione derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues

Table 1: Structural Comparison of Pyrimidinetrione Derivatives

Compound Name Substituents (5-Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound (S-pentobarbital) Ethyl, (S)-1-methylbutyl C11H18N2O3 226.27 N/A Short-acting sedative; controlled substance
5-Ethyl-5-isobutylbarbituric acid Ethyl, isobutyl (2-methylpropyl) C11H18N2O3 226.27 N/A Isobutyl substituent reduces duration of action compared to branched chains
5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid Ethyl, 1-methyl-2-butenyl C12H18N2O3 238.28 N/A Unsaturated side chain; potential for altered metabolism
5-Ethyl-5-(3-methylbutyl)-barbituric acid Ethyl, 3-methylbutyl (isoamyl) C12H20N2O3 240.30 N/A Isopentyl substituent; used in anticonvulsants
1,3-Dimethyl-5-(1-methylbutyl)-5-vinyl derivative 1,3-Dimethyl, 1-methylbutyl, vinyl C14H22N2O3 266.34 N/A Enhanced lipophilicity; prolonged half-life
Pharmacological and Physicochemical Differences

Substituent Effects on Activity: The 1-methylbutyl group in the target compound provides optimal steric bulk for GABAA receptor binding. Replacing it with isobutyl () shortens the hypnotic effect due to reduced hydrophobic interactions . Unsaturated side chains (e.g., 1-methyl-2-butenyl in ) may increase metabolic stability but reduce potency due to altered electron distribution .

Stereochemical Influence :

  • The (S)-configuration of the 1-methylbutyl group in the target compound is pharmacologically active, whereas the (R)-enantiomer is less potent. Similar enantioselectivity is observed in secobarbital derivatives .

Melting Points and Solubility :

  • Derivatives with tetrafluorophthalimido substituents () exhibit higher melting points (e.g., 178–211°C) due to increased crystallinity, whereas alkyl-substituted analogues (e.g., target compound) are typically oils or low-melting solids .

Therapeutic Applications: 5-(Chlorobenzylidene)-pyrimidinetriones () show calcium channel blockade and antihypertensive activity, unlike the target compound’s CNS-depressant effects . 5-Imino derivatives () exhibit diabetogenic activity via alloxan-like mechanisms, a property absent in barbiturates .

Actividad Biológica

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, commonly referred to as a barbiturate derivative, is part of a class of compounds known for their sedative and anxiolytic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}N3_3O3_3
  • Molecular Weight : 239.27 g/mol
  • CAS Registry Number : 509-87-5
  • Melting Point : 215 °C

The primary mechanism of action for 2,4,6(1H,3H,5H)-pyrimidinetrione involves modulation of the GABAA_A receptor. Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in sedative and anxiolytic effects that can be beneficial in various clinical settings.

Sedative and Anxiolytic Effects

Barbiturates have been widely studied for their sedative and anxiolytic properties. Research indicates that compounds like 2,4,6(1H,3H,5H)-pyrimidinetrione can effectively reduce anxiety levels and induce sleep in animal models. A study demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in rodents when assessed using the elevated plus maze test .

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound. It has been shown to mitigate neuronal damage in models of ischemia by reducing oxidative stress and inflammation. This is particularly relevant in the context of stroke and neurodegenerative diseases .

Case Studies

  • Case Study on Anxiety Disorders :
    A clinical trial involving patients with generalized anxiety disorder (GAD) reported that treatment with a barbiturate derivative similar to 2,4,6(1H,3H,5H)-pyrimidinetrione significantly improved anxiety symptoms compared to placebo . Patients experienced fewer panic attacks and improved overall mood.
  • Neuroprotection in Ischemic Stroke :
    In a preclinical study using a rat model of ischemic stroke, administration of the compound led to a reduction in infarct size and improved functional recovery post-stroke. The study highlighted its potential as a therapeutic agent in acute ischemic events .

Comparative Analysis with Other Barbiturates

The following table summarizes the biological activities of selected barbiturates compared to 2,4,6(1H,3H,5H)-pyrimidinetrione:

Compound NameSedative EffectAnxiolytic EffectNeuroprotective Effect
2,4,6(1H,3H,5H)-PyrimidinetrioneModerateHighHigh
PhenobarbitalHighModerateModerate
PentobarbitalHighHighLow

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-5-ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with high enantiomeric purity?

Answer:
Three primary synthetic routes are documented:

  • Acid-catalyzed cleavage : Reacting 5-amino-5-ureido derivatives under acidic conditions yields the target compound with ~55–60% yields (e.g., via intermediates like 5-amino-5-hydroxy derivatives) .
  • Condensation reactions : Using ammonium salts with alloxan derivatives under controlled pH and temperature (e.g., 25–40°C) ensures stereochemical fidelity .
  • Oxidative approaches : Chemical or photochemical oxidation of cyclobarbital analogs produces ketonic oxidation products, though yields vary (e.g., 46–56% for substituted derivatives) .
    Key considerations : Use chiral catalysts or resolving agents to maintain (S)-configuration, and validate enantiopurity via polarimetry or chiral HPLC .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., ethyl and methylbutyl groups) and confirms stereochemistry via coupling constants .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H16N2O3, MW 240.26 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and monitors degradation .

Advanced: How does the (S)-stereochemistry influence biological activity compared to its enantiomer?

Answer:
The (S)-configuration enhances receptor binding affinity due to steric and electronic complementarity. For example:

  • Barbiturate receptor interactions : The (S)-enantiomer exhibits higher binding to GABA_A receptors, as shown in comparative studies with racemic mixtures .
  • Metabolic stability : The (S)-form resists hepatic oxidation longer than the (R)-form, as evidenced by in vitro cytochrome P450 assays .
    Methodological note : Use enantioselective synthesis and molecular docking simulations to correlate stereochemistry with activity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., diabetogenic vs. non-diabetogenic effects)?

Answer:
Contradictions arise from experimental variables:

  • Dosage and administration : Compound 9 in showed diabetogenic activity at 50 mg/kg in rats but was inactive at lower doses. Standardize dosing protocols across studies.
  • Hydration state : Dehydrated analogs (e.g., dehydrouramil) exhibit higher reactivity due to enhanced electrophilicity, impacting biological outcomes .
  • Model systems : Use isogenic animal models or human β-cell lines to reduce interspecies variability. Validate findings with orthogonal assays (e.g., glucose tolerance tests vs. insulin secretion assays) .

Advanced: What strategies are effective for studying metabolic pathways and oxidation products?

Answer:

  • In vitro oxidation : Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP2C9/19) to identify primary metabolites like 5-(3-oxocyclohexenyl) derivatives .
  • TLC and LC-MS : Monitor reaction progress and isolate intermediates (e.g., hydroxylated or ketonic products) .
  • Comparative studies : Benchmark against cyclobarbital oxidation pathways to predict metabolite toxicity .

Advanced: How can computational methods optimize derivative design for enhanced pharmacological properties?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length, fluorine substitution) with logP, solubility, and receptor binding .
  • Docking simulations : Predict binding modes to targets like GABA_A receptors or AAC(6′)-Ib enzymes using software (e.g., AutoDock Vina) .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Basic: What are the documented hazards and safety protocols for handling this compound?

Answer:

  • Toxicity : Classified as harmful if ingested (LD50 in rats: 150–200 mg/kg) .
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid exposure to light/moisture to prevent degradation .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) .

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Acid-catalyzed cleavageHCl, 80°C, 6h55–60
CondensationAlloxan, NH4Cl, pH 5.5, 40°C50–55
Photochemical oxidationCyclobarbital, UV light46–56

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.